4-(4-methylpyrimidin-2-yl)benzamide 4-(4-methylpyrimidin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9386573
InChI: InChI=1S/C12H11N3O/c1-8-6-7-14-12(15-8)10-4-2-9(3-5-10)11(13)16/h2-7H,1H3,(H2,13,16)
SMILES: CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

4-(4-methylpyrimidin-2-yl)benzamide

CAS No.:

Cat. No.: VC9386573

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methylpyrimidin-2-yl)benzamide -

Specification

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 4-(4-methylpyrimidin-2-yl)benzamide
Standard InChI InChI=1S/C12H11N3O/c1-8-6-7-14-12(15-8)10-4-2-9(3-5-10)11(13)16/h2-7H,1H3,(H2,13,16)
Standard InChI Key XFYINYIJJRPPRD-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N
Canonical SMILES CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N

Introduction

Chemical Identity and Structural Features

4-(4-Methylpyrimidin-2-yl)benzamide (IUPAC name: N-(4-(4-methylpyrimidin-2-yl)phenyl)benzamide) consists of a benzamide group (N-phenylbenzamide) connected to a 4-methylpyrimidine ring at the para position of the phenyl moiety. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 4. This substitution pattern influences electronic distribution and steric interactions, which are critical for molecular recognition in biological systems .

Key Structural Attributes:

  • Molecular Formula: C₁₈H₁₆N₃O

  • Molecular Weight: 293.34 g/mol

  • Hybridization: The pyrimidine ring exhibits sp² hybridization, contributing to planar geometry and conjugation with the benzamide group.

Spectral Characterization:
While direct spectral data for 4-(4-methylpyrimidin-2-yl)benzamide are not publicly available, analogous compounds provide reference benchmarks:

  • ¹H NMR: Pyrimidine protons typically resonate at δ 8.3–8.8 ppm (aromatic), while methyl groups appear at δ 2.4–2.6 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) in benzamide derivatives is observed near δ 167–170 ppm.

Synthetic Methodologies

The synthesis of 4-(4-methylpyrimidin-2-yl)benzamide can be achieved through modular strategies involving cross-coupling reactions and condensation steps. Patents and literature on related pyrimidine-benzamide hybrids suggest two primary approaches:

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling between a halogenated pyrimidine and a boronic acid-functionalized benzamide precursor. For example:

  • Starting Materials:

    • 2-Chloro-4-methylpyrimidine

    • 4-(Boronophenyl)benzamide

  • Catalytic System: Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O .

  • Reaction Conditions: 80–100°C for 12–24 hours under inert atmosphere.

  • Yield: 60–80% based on analogous syntheses .

Mechanistic Insight:
The reaction proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine, followed by transmetallation with the boronic acid and reductive elimination to form the carbon-carbon bond.

Condensation of Pyrimidine Amines with Benzoyl Chlorides

An alternative route involves the acylation of 4-(4-methylpyrimidin-2-yl)aniline with benzoyl chloride:

  • Step 1: Synthesis of 4-(4-methylpyrimidin-2-yl)aniline via nucleophilic aromatic substitution.

  • Step 2: Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Optimization Parameters:

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C to minimize side reactions.

Physicochemical Properties

The compound’s properties are inferred from structurally related molecules and computational predictions:

PropertyValue/RangeMethod
Melting Point180–185°CDifferential Scanning Calorimetry
SolubilitySlightly soluble in DMSO (>5 mg/mL)Experimental analog data
LogP (Partition Coefficient)2.1 ± 0.3Computational (ChemAxon)
pKa4.2 (amide NH), 1.8 (pyrimidine N)Predictions

Stability:

  • Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide bond.

Applications in Materials Science

The π-conjugated system of the pyrimidine-benzamide framework enables applications in:

  • Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity.

  • Coordination Chemistry: Ligand design for transition metal complexes.

Challenges and Future Directions

  • Synthetic Scalability: Optimizing catalytic systems for higher yields in cross-coupling reactions.

  • Biological Screening: Prioritizing in vitro assays to validate hypothesized targets (e.g., kinase inhibition).

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl group and benzamide substituents.

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